

An In-Depth Technical Guide to 2-Methylthiazole-5-carbaldehyde

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Compound of Interest

Compound Name: 2-Methylthiazole-5-carbaldehyde

Cat. No.: B182251

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of **2-Methylthiazole-5-carbaldehyde**, a key heterocyclic building block in medicinal chemistry and materials science. This document details its chemical identity, physicochemical properties, a plausible synthetic route, and a summary of the biological significance of the broader class of thiazole derivatives.

Chemical Identity and Nomenclature

The compound with the common name **2-Methylthiazole-5-carbaldehyde** is systematically named according to the International Union of Pure and Applied Chemistry (IUPAC) nomenclature.

IUPAC Name: 2-methyl-1,3-thiazole-5-carbaldehyde[1][2]

Synonyms: A variety of synonyms are used in literature and commercial listings for this compound. These include:

- 5-Formyl-2-methylthiazole[1]
- 2-Methyl-5-thiazolecarboxaldehyde[1]
- 2-methyl-thiazole-5-carbaldehyde
- 5-Thiazolecarboxaldehyde, 2-methyl-

- 2-METHYL-5-THIAZOLECARBOXALDEHYDE[1]

Physicochemical Properties

A summary of the key physicochemical properties of **2-Methylthiazole-5-carbaldehyde** is presented in the table below. This data is essential for its handling, application in synthetic protocols, and for analytical purposes.

Property	Value	Source
Molecular Formula	C ₅ H ₅ NOS	[2]
Molecular Weight	127.17 g/mol	[2]
CAS Number	1003-60-7	[2]
Appearance	Colorless liquid	[3]
Odor	Special thiol and fruit odor	[3]
Boiling Point	219.0 ± 13.0 °C at 760 mmHg	
Density	1.3 ± 0.1 g/cm ³	
Flash Point	86.2 ± 19.8 °C	
Solubility	Soluble in ethers, alcohols, and ketones	[3]

Synthesis and Experimental Protocols

While a specific, detailed experimental protocol for the synthesis of **2-Methylthiazole-5-carbaldehyde** is not readily available in the reviewed literature, a highly plausible and widely used method for the formylation of electron-rich heterocycles is the Vilsmeier-Haack reaction. [1][4][5] This reaction introduces a formyl (-CHO) group onto an aromatic or heteroaromatic ring using a Vilsmeier reagent, which is typically formed from a substituted amide like N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl₃).[1][5]

The logical precursor for the synthesis of **2-Methylthiazole-5-carbaldehyde** is 2-methylthiazole. The thiazole ring is an electron-rich aromatic system, making it a suitable substrate for electrophilic substitution reactions like the Vilsmeier-Haack formylation.

Below is a generalized experimental protocol adapted from the Vilsmeier-Haack formylation of similar thiazole-containing compounds.[\[6\]](#)

Experimental Protocol: Vilsmeier-Haack Formylation of 2-Methylthiazole (Proposed)

Materials and Reagents:

- 2-Methylthiazole
- N,N-Dimethylformamide (DMF), anhydrous
- Phosphorus oxychloride (POCl_3)
- Dichloromethane (DCM), anhydrous
- Saturated aqueous sodium bicarbonate solution
- Brine (saturated aqueous sodium chloride solution)
- Anhydrous magnesium sulfate (MgSO_4) or sodium sulfate (Na_2SO_4)
- Diatomaceous earth (e.g., Celite®)

Equipment:

- Three-necked round-bottom flask
- Dropping funnel
- Thermometer
- Magnetic stirrer and stir bar
- Ice bath
- Inert atmosphere setup (e.g., nitrogen or argon)
- Rotary evaporator

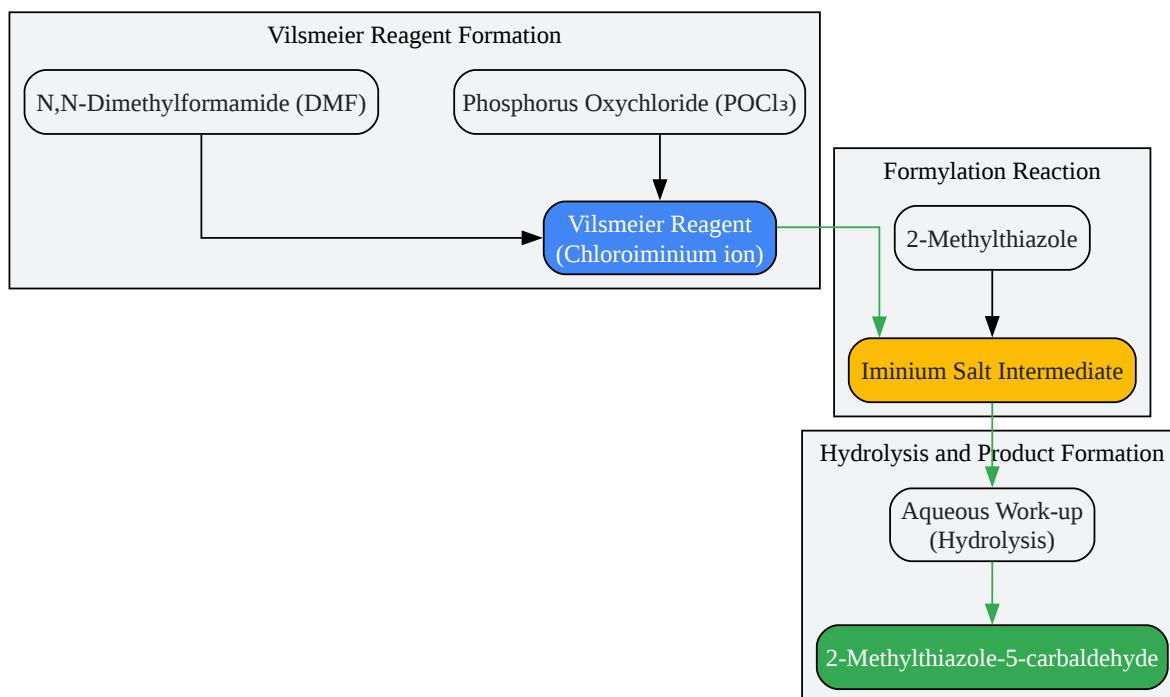
- Standard glassware for extraction and filtration

Procedure:

- Vilsmeier Reagent Formation: In a three-necked flask equipped with a dropping funnel, thermometer, and under an inert atmosphere, place anhydrous DMF (3.0 equivalents) in anhydrous DCM. Cool the solution to 0-5 °C using an ice bath. Slowly add phosphorus oxychloride (1.2 equivalents) dropwise via the dropping funnel, ensuring the internal temperature is maintained below 10 °C. Stir the mixture at this temperature for 30-60 minutes to allow for the formation of the Vilsmeier reagent.
- Addition of 2-Methylthiazole: Dissolve 2-methylthiazole (1.0 equivalent) in anhydrous DCM and add it dropwise to the pre-formed Vilsmeier reagent, maintaining the temperature at 0-5 °C.
- Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and then heat to a gentle reflux (around 40-50 °C) for 2-6 hours. The reaction progress should be monitored by Thin Layer Chromatography (TLC) or another suitable analytical technique.
- Work-up: Once the reaction is complete, cool the mixture in an ice bath. Slowly and carefully quench the reaction by the dropwise addition of a saturated aqueous sodium bicarbonate solution until the effervescence ceases and the pH of the aqueous layer is neutral or slightly basic.
- Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3 x volume). Combine the organic layers.
- Washing and Drying: Wash the combined organic layers with water and then with brine. Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
- Purification: Filter the drying agent (a pad of diatomaceous earth can be used to clarify the solution) and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product. The crude **2-Methylthiazole-5-carbaldehyde** can be purified by vacuum distillation or column chromatography on silica gel.

Logical Workflow and Diagrams

The synthesis of **2-Methylthiazole-5-carbaldehyde** via the Vilsmeier-Haack reaction can be represented by the following workflow diagram.



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Proposed synthetic workflow for **2-Methylthiazole-5-carbaldehyde**.

Biological Activity and Signaling Pathways

While **2-Methylthiazole-5-carbaldehyde** itself is primarily recognized as a versatile synthetic intermediate, the thiazole scaffold is a privileged structure in medicinal chemistry, appearing in a wide array of biologically active compounds and approved pharmaceuticals.^{[7][8]} Thiazole

derivatives have been reported to exhibit a broad spectrum of pharmacological activities, including:

- **Anticancer:** Many thiazole-containing compounds have demonstrated potent antitumor and antiproliferative effects.[9] They can act through various mechanisms, including the inhibition of kinases, which are crucial enzymes in cell signaling pathways that regulate cell growth and division.[7]
- **Antimicrobial:** The thiazole ring is a core component of some antibiotics and has been incorporated into novel antibacterial and antifungal agents.
- **Anti-inflammatory:** Certain thiazole derivatives have shown anti-inflammatory properties.

It is important to note that while the thiazole moiety is associated with these activities, the specific biological targets and signaling pathways of **2-Methylthiazole-5-carbaldehyde** have not been extensively elucidated in the public domain. Its primary role reported in the literature is as a building block for the synthesis of more complex, biologically active molecules.[10] For instance, it serves as a key intermediate in the development of antifungal and antibacterial agents.[10]

The general mechanism by which many thiazole-based drugs exert their effects involves interaction with specific biological targets such as enzymes or receptors, thereby modulating their activity and interfering with disease progression.

The following diagram illustrates the general role of thiazole derivatives in drug discovery, leading to the modulation of biological pathways.



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